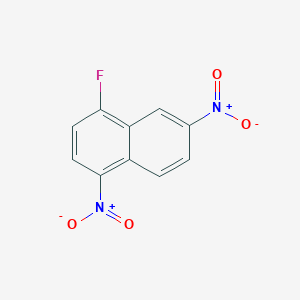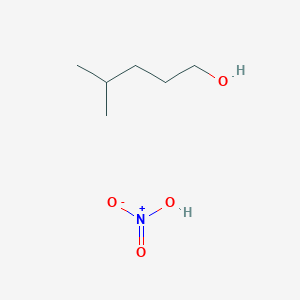
4-Methylpentan-1-ol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a primary alcohol that is pentan-1-ol bearing an additional methyl substituent at position 4 . This compound is found in nature, for example, in longan fruit . Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in the production of fertilizers, explosives, and in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylpentan-1-ol can be synthesized through various methods. One common method involves the hydroformylation of isobutene followed by hydrogenation . Another method is the Grignard reaction, where 1-alkenes react with Grignard reagents in the presence of tantalum complexes to produce 4-methylpentan-1-ol .
Industrial Production Methods
Industrial production of 4-methylpentan-1-ol often involves the hydroformylation process due to its efficiency and scalability. This process typically uses a cobalt or rhodium catalyst under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpentanal or further to 4-methylpentanoic acid.
Dehydration: When subjected to dehydration, it forms 4-methylpent-1-ene.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Dehydration: Acidic catalysts such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4) are commonly used.
Major Products Formed
Oxidation: 4-Methylpentanal, 4-methylpentanoic acid.
Dehydration: 4-Methylpent-1-ene.
Aplicaciones Científicas De Investigación
4-Methylpentan-1-ol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-methylpentan-1-ol involves its interaction with various molecular targets and pathways. For example, in its role as a solvent, it can dissolve various organic compounds by disrupting intermolecular forces . In biological systems, it may act as a metabolite, participating in enzymatic reactions and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexanol: Another primary alcohol with a similar structure but without the methyl substituent at position 4.
4-Methylpentan-2-ol: A structural isomer with the hydroxyl group at position 2 instead of position 1.
Uniqueness
4-Methylpentan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure and primary alcohol functional group make it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
21634-73-1 |
|---|---|
Fórmula molecular |
C6H15NO4 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-methylpentan-1-ol;nitric acid |
InChI |
InChI=1S/C6H14O.HNO3/c1-6(2)4-3-5-7;2-1(3)4/h6-7H,3-5H2,1-2H3;(H,2,3,4) |
Clave InChI |
FFYXJVXEFGOSAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCO.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


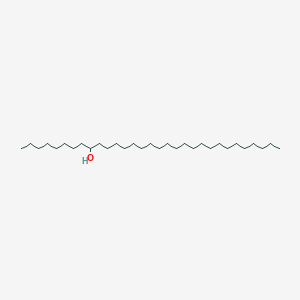

![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
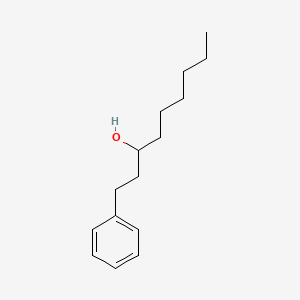
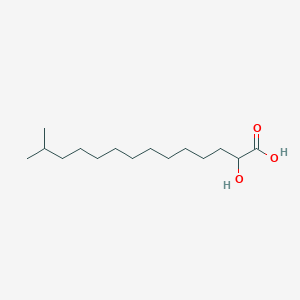
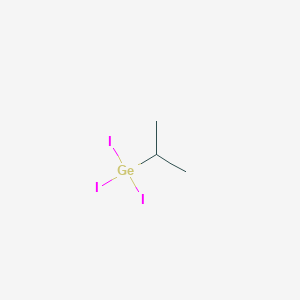


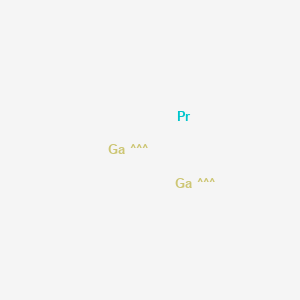
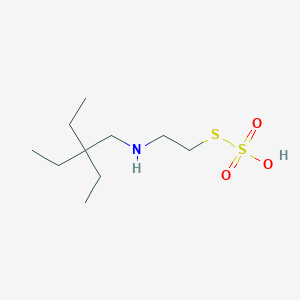
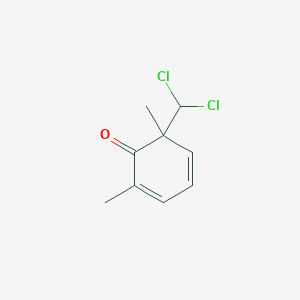
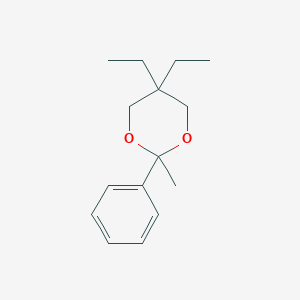
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
